molecular formula C14H22N2O4S B5102432 N~2~-(3,4-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(3,4-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B5102432
M. Wt: 314.40 g/mol
InChI Key: RBEQDZAHMLXADP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(3,4-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide, also known as DMS 19491, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the class of NMDA receptor antagonists and has been studied extensively for its ability to modulate various physiological and biochemical processes.

Mechanism of Action

N~2~-(3,4-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide 19491 acts as an NMDA receptor antagonist, which means it blocks the activity of the NMDA receptor. The NMDA receptor is involved in various physiological and biochemical processes, including synaptic plasticity and learning and memory. By blocking the NMDA receptor, N~2~-(3,4-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide 19491 can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
N~2~-(3,4-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide 19491 has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are involved in the development of various neurological disorders. It has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using N~2~-(3,4-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide 19491 in lab experiments is its ability to modulate various physiological and biochemical processes. This makes it a useful tool for studying the mechanisms underlying various neurological disorders. However, one of the limitations of using N~2~-(3,4-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide 19491 is its potential toxicity. It can cause neurotoxicity at high doses, which can limit its use in lab experiments.

Future Directions

There are several future directions for research on N~2~-(3,4-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide 19491. One area of research is the development of more potent and selective NMDA receptor antagonists. Another area of research is the development of novel therapeutic strategies for the treatment of neurological disorders using N~2~-(3,4-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide 19491. Additionally, more research is needed to fully understand the mechanisms underlying the neuroprotective effects of N~2~-(3,4-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide 19491.

Synthesis Methods

N~2~-(3,4-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide 19491 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis begins with the reaction of 3,4-dimethylbenzaldehyde with methylsulfonyl chloride to form the corresponding sulfonyl chloride. This is followed by the reaction of the sulfonyl chloride with N-(2-methoxyethyl)glycine to form the corresponding amide. The final step involves the reaction of the amide with methylmagnesium bromide to form N~2~-(3,4-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide 19491.

Scientific Research Applications

N~2~-(3,4-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide 19491 has been studied extensively for its potential therapeutic properties in various scientific research applications. It has been shown to have neuroprotective effects and can modulate various physiological and biochemical processes. It has been studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

IUPAC Name

2-(3,4-dimethyl-N-methylsulfonylanilino)-N-(2-methoxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S/c1-11-5-6-13(9-12(11)2)16(21(4,18)19)10-14(17)15-7-8-20-3/h5-6,9H,7-8,10H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEQDZAHMLXADP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NCCOC)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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